tert-Butyl 3-(6-hydroxyhexyloxy)propanoate CAS 2324154-42-7 properties
tert-Butyl 3-(6-hydroxyhexyloxy)propanoate CAS 2324154-42-7 properties
Technical Monograph: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate CAS: 2324154-42-7 | Role: Heterobifunctional Linker & Lipid Intermediate
Part 1: Executive Summary
tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is a high-value heterobifunctional building block extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Ionizable Lipids for Lipid Nanoparticles (LNPs).
Its structural architecture features three critical domains:
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tert-Butyl Ester (Masked Acid): An acid-labile protecting group that allows for orthogonal reactivity. It remains stable under basic conditions (e.g., alkylation, Mitsunobu reactions) but is readily cleaved by Trifluoroacetic Acid (TFA) to reveal a carboxylic acid for amide coupling.
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C6 Alkyl Spacer (Hexyloxy): Provides a hydrophobic "linker" region, distinct from hydrophilic PEG linkers. This modulates the physicochemical properties (LogP) and cell permeability of the final drug conjugate.
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Primary Hydroxyl Handle: A reactive site primed for functionalization—conversion to a leaving group (tosylate/mesylate/halide) or direct conjugation via etherification.
Part 2: Physicochemical Profile
| Property | Value / Description |
| CAS Number | 2324154-42-7 |
| IUPAC Name | tert-butyl 3-[(6-hydroxyhexyl)oxy]propanoate |
| Molecular Formula | C₁₃H₂₆O₄ |
| Molecular Weight | 246.34 g/mol |
| Physical State | Colorless to pale yellow oil (at RT) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water.[1][2][3] |
| Predicted LogP | ~2.3 (Moderate Lipophilicity) |
| Boiling Point | ~340°C (Predicted at 760 mmHg) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Part 3: Synthetic Methodology & Process Chemistry
The synthesis of CAS 2324154-42-7 relies on a controlled Michael Addition of 1,6-hexanediol to tert-butyl acrylate. The challenge in this process is preventing the formation of the bis-addition byproduct (where both hydroxyls of the diol react).
Reaction Scheme
1,6-Hexanediol (Excess) + tert-Butyl Acrylate --(Base Catalyst)--> Product
Optimized Protocol (Self-Validating)
Objective: Maximize mono-addition yield while minimizing polymerization or bis-addition.
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Reagents:
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1,6-Hexanediol (3.0 equivalents) – Excess is critical to statistically favor mono-addition.
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tert-Butyl Acrylate (1.0 equivalent)
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Sodium Hydride (NaH, 0.1 eq) or Potassium tert-butoxide (KOtBu, 0.1 eq)
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Solvent: Anhydrous THF or DMF.
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Procedure:
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Step 1 (Activation): Dissolve 1,6-hexanediol in anhydrous THF under Nitrogen. Cool to 0°C. Add NaH portion-wise. Stir for 30 mins to generate the alkoxide.
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Step 2 (Addition): Add tert-butyl acrylate dropwise over 60 minutes. Slow addition is the control point to prevent localized high concentrations of acrylate.
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Step 3 (Reaction): Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
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Step 4 (Quench): Quench carefully with saturated NH₄Cl solution.
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Step 5 (Extraction): Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove excess hexanediol) and brine. Dry over Na₂SO₄.
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Purification:
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Concentrate the crude oil.
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Perform Flash Column Chromatography (Silica Gel).
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Gradient: 0% → 40% Ethyl Acetate in Hexanes.
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Validation: The product elutes after the unreacted acrylate but before the unreacted diol. The bis-adduct (if formed) will be less polar than the diol but more polar than the mono-adduct.
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Process Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the mono-Michael addition of 1,6-hexanediol to tert-butyl acrylate.
Part 4: Functional Utility & Applications
PROTAC Linker Synthesis
In PROTAC design, the linker length and composition determine the degradation efficiency.
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Advantage: Unlike PEG linkers, which can fold and reduce effective length, the C6 alkyl chain provides a semi-rigid, hydrophobic spacer.
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Mechanism: The tert-butyl group is removed to attach the E3 Ligase Ligand (e.g., Thalidomide derivative), while the hydroxyl group is functionalized to attach the Target Protein Ligand.
Biodegradable Lipid Precursor (LNP)
This molecule is a structural analog to the "tails" of ionizable lipids (like ALC-0315 used in COVID-19 vaccines).
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Biodegradability: The ester bond (propanoate) is the designed failure point. Once inside the cell, esterases cleave this bond, separating the lipid tail from the headgroup. This promotes rapid clearance of the lipid from the body, reducing toxicity.
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Synthesis Route: The hydroxyl group can be oxidized to an aldehyde for reductive amination with a lipid headgroup amine.
Application Logic Diagram
Figure 2: Divergent application pathways for PROTAC linker synthesis and Biodegradable Lipid construction.
Part 5: Quality Control & Characterization
To ensure the integrity of the material before use in downstream applications, the following spectral signatures must be verified:
1. ¹H NMR (400 MHz, CDCl₃):
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δ 1.44 (s, 9H): tert-Butyl group (Characteristic singlet).
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δ 2.50 (t, 2H): CH₂ adjacent to the carbonyl (alpha-proton).
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δ 3.40–3.70 (m, 6H):
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Triplet for CH₂ adjacent to the ether oxygen (propanoate side).
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Triplet for CH₂ adjacent to the ether oxygen (hexyl side).
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Triplet for CH₂ adjacent to the terminal hydroxyl.
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δ 1.30–1.60 (m, 8H): Multiplets for the internal hexyl chain methylenes.
2. Mass Spectrometry (ESI-MS):
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Expected [M+H]⁺: 247.34 Da.
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Expected [M+Na]⁺: 269.34 Da (Common adduct).
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Note: The tert-butyl cation (m/z 57) is a common fragment in fragmentation patterns.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218743, tert-Butyl 3-hydroxypropanoate (Related Structure). Retrieved from [Link]
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Mizutani, et al. Co-polymerization of Acrylates and 1,6-hexanediol derivatives.[4] Designed Monomers and Polymers. Retrieved from [Link]
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Pfizer/BioNTech. Patent WO2021213924: Lipid Nanoparticle Formulations (Contextual reference for biodegradable ester lipids). Retrieved from [Link]
Sources
- 1. Hexamethylene glycol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | C40H62O6 | CID 64870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-Hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] [lgcstandards.com]
- 3. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
